SSTR2 Receptor Binding Affinity
In a systematic series of somatostatin‑14 (SRIF) analogs, substitution of the Phe7 residue with L‑mesitylalanine (L‑Msa7) produced peptide 2 ([L‑Msa7]‑SRIF), which displayed a Ki of 0.019 nM at the SSTR2 receptor. This represents an 11.9‑fold loss of affinity relative to native SRIF (Ki = 0.0016 nM); however, the compound became highly selective for SSTR2, with Ki values >103 nM at SSTR3, SSTR4, and SSTR5, whereas SRIF binds all five SSTR subtypes (Ki range 0.23–0.74 nM) [1]. The comparison demonstrates that a single Msa substitution dramatically sharpens receptor subtype selectivity while maintaining sub‑nanomolar potency at a single target.
| Evidence Dimension | SSTR2 receptor binding affinity (Ki, nM) and selectivity profile across SSTR1‑5 |
|---|---|
| Target Compound Data | [L‑Msa7]‑SRIF: SSTR1 = 4.17; SSTR2 = 0.019; SSTR3 = >103; SSTR4 = 28.72; SSTR5 = >103 nM |
| Comparator Or Baseline | Native SRIF‑14: SSTR1 = 0.43; SSTR2 = 0.0016; SSTR3 = 0.53; SSTR4 = 0.74; SSTR5 = 0.23 nM |
| Quantified Difference | 2,500‑fold selectivity window (SSTR2 Ki vs. next most potently bound receptor SSTR1) for [L‑Msa7]‑SRIF vs. ∼300‑fold window for native SRIF |
| Conditions | Competition‑binding assay using ¹²⁵I‑labeled SRIF‑14 in CHO cell membranes stably expressing individual human SSTR1‑5 receptors |
Why This Matters
For a scientist procuring a phenylalanine surrogate to engineer SSTR2‑selective ligands, the Msa building block (as its L‑enantiomer) is quantitatively proven to confer high subtype selectivity that cannot be achieved with the natural Phe7 residue.
- [1] Martín‑Gago P, Aragón E, Gomez‑Caminals M, Fernández‑Carneado J, Ramón R, Martin‑Malpartida P, Verdaguer X, López‑Ruiz P, Ponsati B, Macias MJ, Riera A. Insights into Structure‑Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. 2013;18(12):14564‑14584. Table 2. View Source
